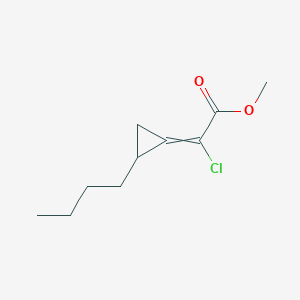
Methyl (2-butylcyclopropylidene)(chloro)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-butylcyclopropylidene)(chloro)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound features a cyclopropylidene ring, a butyl group, and a chloroacetate moiety, making it a unique and interesting molecule for study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-butylcyclopropylidene)(chloro)acetate can be achieved through several methods. One common approach involves the esterification of chloroacetic acid with methanol in the presence of an acid catalyst . The reaction typically occurs at elevated temperatures (105-110°C) with continuous stirring to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions can significantly enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-butylcyclopropylidene)(chloro)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce the corresponding alcohol and acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed with sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Various substituted esters.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Hydrolysis: Methanol and chloroacetic acid.
Wissenschaftliche Forschungsanwendungen
Methyl (2-butylcyclopropylidene)(chloro)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl (2-butylcyclopropylidene)(chloro)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways. The cyclopropylidene ring and butyl group may also contribute to its overall activity by influencing its binding affinity and specificity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl chloroacetate: Similar in structure but lacks the cyclopropylidene and butyl groups.
Ethyl chloroacetate: Similar ester but with an ethyl group instead of a methyl group.
Butyl chloroacetate: Contains a butyl group but lacks the cyclopropylidene ring.
Uniqueness
Methyl (2-butylcyclopropylidene)(chloro)acetate is unique due to its combination of a cyclopropylidene ring, a butyl group, and a chloroacetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89879-14-1 |
|---|---|
Molekularformel |
C10H15ClO2 |
Molekulargewicht |
202.68 g/mol |
IUPAC-Name |
methyl 2-(2-butylcyclopropylidene)-2-chloroacetate |
InChI |
InChI=1S/C10H15ClO2/c1-3-4-5-7-6-8(7)9(11)10(12)13-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
XCSQJWDQSALDOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC1=C(C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


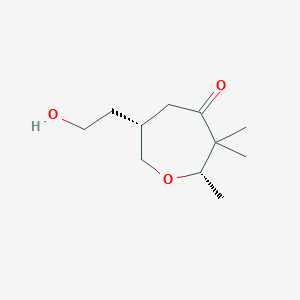
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
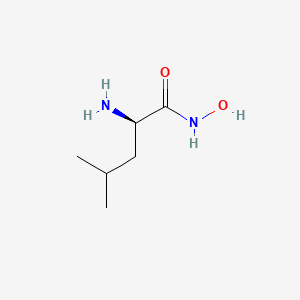
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
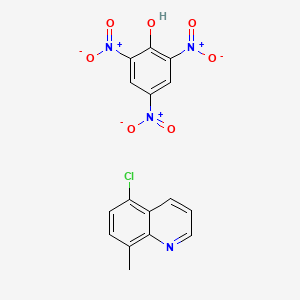
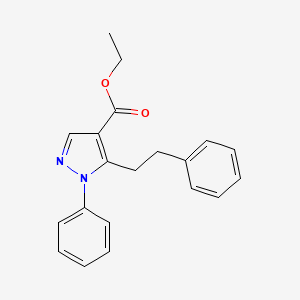
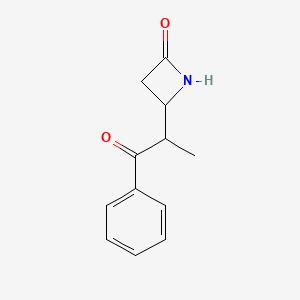
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
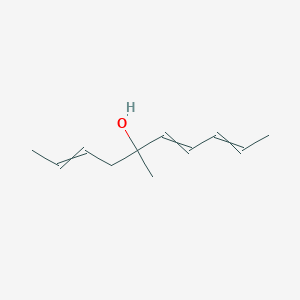
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)
